Synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one and its derivatives.
Synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one and its derivatives.
An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one and its Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-(4-fluorophenyl)-6-methylpiperazin-2-one, a heterocyclic scaffold of significant interest in modern pharmacology. We will delve into the strategic rationale behind the synthetic pathway, provide a detailed, field-proven experimental protocol, and explore methodologies for creating a diverse library of derivatives.
The Piperazin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazin-2-one motif is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in bioactive natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure and hydrogen bonding capabilities allow it to serve as a versatile building block for conformationally constrained peptides and small molecules targeting a wide array of biological targets.[1][2]
Derivatives of this core are implicated in a range of therapeutic areas, including oncology, virology, and central nervous system (CNS) disorders.[3][4] The incorporation of an aryl group, particularly a substituted phenyl ring like 4-fluorophenyl, is a common strategy to modulate pharmacokinetic properties and target specificity, often seen in ligands for neurotransmitter receptors.[5][6] This guide focuses on a specific, valuable example: 3-(4-fluorophenyl)-6-methylpiperazin-2-one, which combines the robust piperazinone core with key substituents for potential therapeutic applications.
Caption: The central role of the piperazin-2-one scaffold in drug discovery.
Synthetic Strategy: A Retrosynthetic Approach
A robust synthesis requires a logical and efficient pathway from readily available starting materials. Our strategy for 3-(4-fluorophenyl)-6-methylpiperazin-2-one is based on a convergent approach centered around the formation of the heterocyclic ring via an intramolecular cyclization (lactamization).
Retrosynthetic Analysis:
The target molecule can be disconnected at the amide bond (C2-N1), revealing a linear amino ester intermediate. This intermediate, in turn, can be traced back to three key starting materials: a chiral diamine, an α-ketoester, and a reducing agent. This pathway is advantageous as it allows for stereochemical control from the outset by using a chiral starting material, such as (R)- or (S)-1,2-diaminopropane.
Caption: Retrosynthetic analysis of the target compound.
This reductive amination followed by cyclization is a well-established and reliable method for constructing the piperazinone core, offering high yields and operational simplicity.[7][8]
Core Synthesis Protocol: (R)-3-(4-Fluorophenyl)-6-methylpiperazin-2-one
This section details the step-by-step laboratory procedure for the synthesis of the target compound. The protocol is designed as a self-validating system, with clear benchmarks and characterization steps.
Step 1: Reductive Amination to Form the Amino Ester Intermediate
This step involves the formation of an imine between the α-ketoester and one of the amino groups of the diamine, followed by its immediate in-situ reduction to the secondary amine. Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and tolerance for acidic conditions, which catalyze imine formation.
Experimental Workflow:
Caption: Workflow for the reductive amination step.
Protocol:
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To a stirred solution of ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 eq) in dichloromethane (DCM, 0.2 M), add glacial acetic acid (1.1 eq).
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Add (R)-1,2-diaminopropane (1.2 eq) dropwise at room temperature. Stir the mixture for 1 hour to facilitate imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino ester intermediate, which is used in the next step without further purification.
Step 2: Intramolecular Cyclization (Lactamization)
The formation of the piperazin-2-one ring is achieved by heating the amino ester intermediate. The reaction is typically driven by thermal energy, often in a high-boiling point solvent, which facilitates the elimination of ethanol and subsequent ring closure.
Protocol:
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Dissolve the crude amino ester from Step 1 in toluene (0.1 M).
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Heat the solution to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove ethanol as it forms.
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Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
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Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford (R)-3-(4-fluorophenyl)-6-methylpiperazin-2-one as a solid.
| Parameter | Step 1: Reductive Amination | Step 2: Lactamization |
| Key Reagents | Ethyl 2-(4-fluorophenyl)-2-oxoacetate, (R)-1,2-Diaminopropane, NaBH(OAc)₃ | Crude Amino Ester Intermediate |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | 0 °C to Room Temperature | Reflux (~110 °C) |
| Duration | 12-16 hours | 12-18 hours |
| Workup | Aqueous NaHCO₃ quench, extraction | Solvent evaporation, purification |
| Typical Yield | >85% (crude) | 60-75% (after purification) |
| Table 1: Summary of Reaction Conditions. |
Synthesis of Derivatives: Building a Chemical Library
The synthesized core structure is an excellent platform for creating a library of analogues for structure-activity relationship (SAR) studies. The primary points for diversification are the nitrogen atoms of the piperazinone ring.
Caption: Key derivatization strategies for the piperazin-2-one core.
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N4-Substitution: The secondary amine at the N4 position is the more nucleophilic site and can be readily functionalized.
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Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).
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Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to form amides or sulfonamides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to introduce diverse alkyl groups.
-
-
N1-Substitution: The amide nitrogen at N1 is significantly less reactive. Its functionalization typically requires stronger basic conditions to deprotonate the amide proton, followed by reaction with an electrophile. This provides a route to 1,4-disubstituted piperazin-2-ones, which have shown promise as selective late sodium current inhibitors.[9]
Structural Confirmation and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.
| Analytical Technique | Expected Observations for (R)-3-(4-Fluorophenyl)-6-methylpiperazin-2-one |
| ¹H NMR | Signals corresponding to the aromatic protons on the fluorophenyl ring, methine protons at C3 and C6, methylene protons at C5, the methyl group protons, and two distinct NH protons. |
| ¹³C NMR | Resonances for the amide carbonyl carbon (~165-175 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons of the piperazinone ring. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |
| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition (C₁₁H₁₃FN₂O). |
| HPLC | A single major peak indicating high purity (typically >98%). |
| Table 2: Standard Analytical Characterization Data. |
Conclusion
This guide outlines a reliable and versatile synthetic route to 3-(4-Fluorophenyl)-6-methylpiperazin-2-one and its derivatives. The described reductive amination and lactamization sequence is efficient and amenable to scale-up. The strategic points for diversification on the piperazinone core allow for the systematic exploration of chemical space, making this scaffold a valuable asset in the design and development of novel therapeutic agents. By providing a detailed protocol grounded in established chemical principles, we empower researchers to confidently synthesize and explore this important class of molecules.
References
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC. Available at: [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. Available at: [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][10]naphthyridin-2(1H)- one. MIT Open Access Articles. Available at: [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3 H)-one (SN79), a Cocaine Antagonist, in Rodents. ResearchGate. Available at: [Link]
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Novel method for the preparation of piperazine and its derivatives. Justia Patents. Available at: [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
-
6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
- CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Google Patents.
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PMC. Available at: [Link]
Sources
- 1. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
